1-Octacosanol, aluminum salt
Overview
Description
1-Octacosanol, aluminum salt, is a compound derived from 1-Octacosanol, a long-chain aliphatic alcohol with 28 carbon atoms. 1-Octacosanol is commonly found in the epicuticular waxes of plants such as Eucalyptus, forage and cereal grasses, and wheat germ oil . The aluminum salt form of 1-Octacosanol is synthesized to enhance its stability and solubility for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octacosanol can be synthesized through several methods, including Soxhlet extraction, supercritical fluid extraction, and synthetic synthesis . The synthetic route typically involves the reduction of fatty acids or esters to the corresponding alcohols. For the aluminum salt form, 1-Octacosanol is reacted with aluminum chloride or aluminum isopropoxide under controlled conditions to form the aluminum salt.
Industrial Production Methods: Industrial production of 1-Octacosanol involves the extraction from natural sources such as sugarcane wax, wheat germ oil, and rice bran oil. The extracted 1-Octacosanol is then purified and reacted with aluminum compounds to form the aluminum salt. This process ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Octacosanol, aluminum salt, undergoes various chemical reactions, including:
Oxidation: 1-Octacosanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The aluminum salt can be reduced back to 1-Octacosanol under specific conditions.
Substitution: The hydroxyl group in 1-Octacosanol can be substituted with other functional groups to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Octacosanal (aldehyde) or octacosanoic acid (carboxylic acid).
Reduction: 1-Octacosanol.
Substitution: Various substituted derivatives of 1-Octacosanol.
Scientific Research Applications
1-Octacosanol, aluminum salt, has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Studied for its potential effects on cellular processes and as a component in cell culture media.
Medicine: Investigated for its potential benefits in treating conditions such as Parkinson’s disease and for its cholesterol-lowering properties
Mechanism of Action
The mechanism of action of 1-Octacosanol, aluminum salt, involves its interaction with various molecular targets and pathways. It is known to regulate multiple signaling pathways, such as AMPK, PI3K/Akt, and MAPK/NF-κB, to achieve different physiological functions . These pathways are involved in processes such as lipid metabolism, anti-inflammatory responses, and cellular stress responses.
Comparison with Similar Compounds
1-Octacosanol, aluminum salt, can be compared with other long-chain aliphatic alcohols, such as:
1-Triacontanol: A 30-carbon alcohol with similar properties but different biological activities.
1-Tetracosanol: A 24-carbon alcohol with distinct applications in agriculture and industry.
1-Hexacosanol: A 26-carbon alcohol used in similar applications but with different efficacy profiles
Uniqueness: this compound, is unique due to its specific molecular structure, which provides enhanced stability and solubility. Its ability to interact with multiple signaling pathways and its wide range of applications in various fields make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
aluminum;octacosan-1-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C28H57O.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29;/h3*2-28H2,1H3;/q3*-1;+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYYEDFTTMWDQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCCCCCCCCCCCCCC[O-].[Al+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H171AlO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
557-61-9 (Parent) | |
Record name | 1-Octacosanol, aluminum salt (3:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067905275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3028346 | |
Record name | 1-Octacosanol, aluminum salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3028346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1256.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67905-27-5 | |
Record name | 1-Octacosanol, aluminum salt (3:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067905275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octacosanol, aluminum salt (3:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Octacosanol, aluminum salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3028346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aluminium tri(octacosanolate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.477 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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